Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate
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Overview
Description
Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate is a chemical compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-3-phenyl-3-butenoate
- Ethyl 2-hydroxy-3-methylbutanoate
- Pyrrole-containing analogs
Uniqueness
Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Biological Activity
Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C13H15NO4. The compound features a hydroxyl group, a phenylcarbamoyl moiety, and an enol structure, which contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized from this scaffold were tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has indicated that this compound derivatives possess anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, one study reported that a derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In animal models, derivatives showed a reduction in inflammatory markers and edema, suggesting potential use in treating inflammatory diseases. The anti-inflammatory action is likely mediated through inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with phenyl isocyanate under basic conditions. This reaction yields the desired compound along with other byproducts that can be separated through chromatographic techniques.
Table 1: Synthesis Pathway
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Ethyl acetoacetate + Phenyl isocyanate | Base-catalyzed reaction | This compound |
Case Studies
- Antimicrobial Activity Study : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the phenyl ring enhanced antibacterial activity significantly compared to the parent compound .
- Cytotoxicity Assay : In a study involving various cancer cell lines (e.g., MCF-7), derivatives of this compound were evaluated for their cytotoxic effects. The most potent derivative demonstrated an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent .
Properties
CAS No. |
922179-07-5 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)11(9(2)15)12(16)14-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3,(H,14,16) |
InChI Key |
VZJRQQKGGGIZLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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